molecular formula C12H19NO3 B11722368 Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11722368
M. Wt: 225.28 g/mol
InChI Key: ZHAYAUIMRPDSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-methyl-6-oxo-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Uniqueness

Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3

InChI Key

ZHAYAUIMRPDSNP-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.